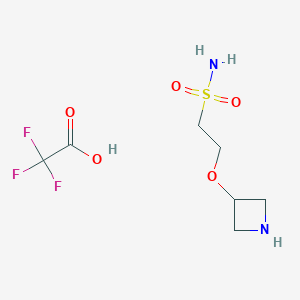
2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid is a compound with the molecular formula C5H12N2O3S.C2HF3O2. It is known for its unique structure, which includes an azetidine ring, an ethane sulfonamide group, and a trifluoroacetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with ethane sulfonamide and trifluoroacetic acid. One common method involves the use of azetidine-3-ol, which is reacted with ethane sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate. This intermediate is then treated with trifluoroacetic acid to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azetidine or sulfonamide derivatives.
科学的研究の応用
2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a mimic of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The trifluoroacetic acid moiety can enhance the compound’s binding affinity and stability .
類似化合物との比較
Similar Compounds
2-(Azetidin-3-yloxy)acetamide;2,2,2-trifluoroacetic acid: Similar structure but with an acetamide group instead of a sulfonamide group.
2-(Azetidin-3-yloxy)ethane-1-sulfonamide: Lacks the trifluoroacetic acid moiety.
Uniqueness
2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid is unique due to the presence of both the azetidine ring and the trifluoroacetic acid moiety, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
2-(azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S.C2HF3O2/c6-11(8,9)2-1-10-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2,(H2,6,8,9);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOZGBLVZOSYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCS(=O)(=O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

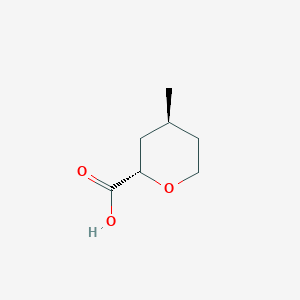
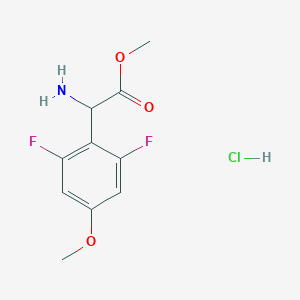
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2449100.png)
![N-(2,4-difluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2449106.png)
![4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2449107.png)
![2-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2449109.png)
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2449110.png)
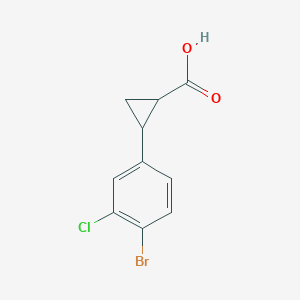
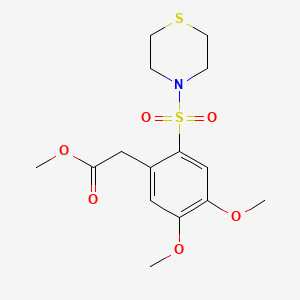
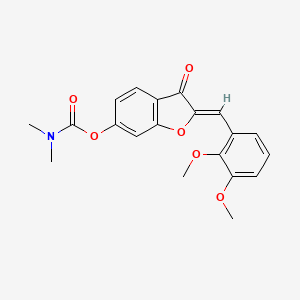
![1-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2449114.png)
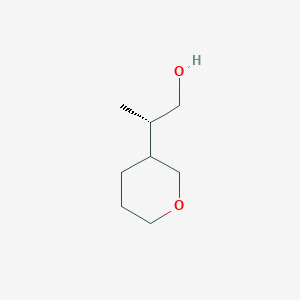
![4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-N-(quinolin-8-yl)butanamide](/img/structure/B2449118.png)
